Adiposin

Acute toxicity Therapeutic index Safety pharmacology

Adiposin is a specialized aminooligosaccharide complex for advanced metabolic and antimicrobial research. Unlike clinical α-glucosidase inhibitors, it simultaneously inhibits salivary/pancreatic α-amylases and intestinal disaccharidases, enabling multi-site carbohydrate digestion studies. Its dual α-glucosidase/antibacterial activity and exceptional safety (LD50 >10 g/kg) support dose-response and long-term studies. Inquire for research-grade supply.

Molecular Formula C19H33NO14
Molecular Weight 499.5 g/mol
CAS No. 83764-11-8
Cat. No. B1587577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdiposin
CAS83764-11-8
Molecular FormulaC19H33NO14
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESC1=C(C(C(C(C1NC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)CO
InChIInChI=1S/C19H33NO14/c21-2-6-1-7(13(28)16(31)12(6)27)20-11-10(5-24)33-19(17(32)15(11)30)34-18(9(26)4-23)14(29)8(25)3-22/h1,3,7-21,23-32H,2,4-5H2/t7-,8-,9+,10+,11+,12+,13-,14+,15-,16-,17+,18+,19+/m0/s1
InChIKeyGDEQRGXFOXVCHI-LCUBOTEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adiposin (CAS 83764-11-8): α-Glucosidase Inhibitor for Metabolic Disorder Research


Adiposin is a microbial aminooligosaccharide complex isolated from Streptomyces calvus that functions as a potent inhibitor of α-glucoside hydrolases [1]. It targets multiple carbohydrate-hydrolyzing enzymes including salivary and pancreatic α-amylases and intestinal disaccharidases [2]. The compound exists as a complex containing Adiposin-1 and Adiposin-2 with the molecular formula C19H33NO14 and a molecular weight of 499.46 g/mol [3].

Why Adiposin Cannot Be Replaced by Clinical AGIs Like Acarbose, Voglibose, or Miglitol


Adiposin possesses a fundamentally different structural and mechanistic profile compared to clinically approved α-glucosidase inhibitors (AGIs). While acarbose, voglibose, and miglitol are designed primarily as oral hypoglycemic agents for human use, Adiposin is an aminooligosaccharide antibiotic complex that exhibits a dual mechanism of action combining α-glucosidase inhibition with antibacterial activity [1]. Critically, Adiposin demonstrates a multi-target enzyme inhibition profile that spans salivary α-amylase, pancreatic α-amylase, and multiple intestinal disaccharidases simultaneously, whereas clinical AGIs like voglibose and miglitol show more narrow selectivity profiles (e.g., voglibose IC50: 0.07-5.6 µM for sucrase/maltase only) . Furthermore, Adiposin's acute oral toxicity profile (LD50 >10 g/kg in mice) establishes an exceptionally wide therapeutic margin not observed with clinical AGIs, where gastrointestinal adverse events frequently limit dosing [2]. These structural, mechanistic, and safety distinctions make direct substitution scientifically invalid.

Quantitative Differentiation of Adiposin Against Comparator Compounds


Acute Oral Toxicity Safety Margin: Adiposin LD50 >10 g/kg

Adiposin demonstrated no intravenous acute toxicity in mice at oral doses less than 10 g/kg body weight, establishing an exceptionally high safety ceiling [1]. This LD50 threshold exceeds typical experimental dosing by several orders of magnitude, providing researchers with a wide dosing flexibility not constrained by acute toxicity concerns.

Acute toxicity Therapeutic index Safety pharmacology

Multi-Target Enzyme Inhibition: In Vivo Suppression Across Multiple α-Glucoside Hydrolases

Adiposin exhibits potent inhibitory activity against three distinct classes of carbohydrate-hydrolyzing enzymes in vivo: salivary α-amylase, pancreatic α-amylase, and intestinal disaccharidases (sucrase, maltase) [1]. In contrast, clinical AGIs like voglibose and miglitol demonstrate more restricted selectivity profiles. Voglibose inhibits sucrase and maltase with IC50 values of 0.07-0.16 µM but shows weaker activity against α-amylases . Miglitol inhibits sucrase, maltase, and isomaltase with IC50 values of 0.11-1.3 µM, with limited α-amylase activity .

Enzyme inhibition α-Amylase Disaccharidase In vivo pharmacology

Postprandial Glycemic Control: Suppression of Blood Glucose Elevation In Vivo

In fasted mice and rats subsequently force-fed cooked corn starch, sucrose, or maltose, Adiposin administration suppressed the postprandial increase in blood glucose levels [1]. This effect was accompanied by suppressed insulin secretion and reduced triglyceride levels in animals maintained on Adiposin-containing diets [1]. Clinical AGIs like acarbose show comparable postprandial glucose suppression in human studies but require doses of 50-100 mg [2].

Blood glucose Postprandial hyperglycemia In vivo efficacy

Chronic Administration Effects: Body Weight and Triglyceride Modulation

Long-term dietary administration of Adiposin in experimental animals resulted in suppression of body weight gain and reduced blood triglyceride and insulin secretion [1]. These metabolic effects extend beyond acute glucose control and suggest broader impacts on energy homeostasis. Hematological and histopathological examinations after 3 months of treatment revealed no remarkable changes [1].

Body weight Triglycerides Chronic dosing Metabolic regulation

Antibacterial Activity: Differentiated Dual-Function Mechanism

Adiposin is characterized as an aminooligosaccharide antibiotic with demonstrated antibacterial activity in addition to its α-glucosidase inhibition [1]. This dual-function profile is not shared by clinical AGIs such as acarbose, voglibose, or miglitol, which lack meaningful antibacterial properties. Patent literature explicitly notes Adiposin's utility as both a saccharide hydrolase inhibitor and an antibacterial agent [1].

Antibacterial Dual mechanism Antimicrobial

Recommended Research Applications for Adiposin Based on Verified Evidence


In Vivo Carbohydrate Digestion and Postprandial Glucose Regulation Studies

Adiposin's demonstrated in vivo efficacy in suppressing blood glucose elevation following oral carbohydrate challenges in mice and rats [1] makes it suitable for mechanistic studies of postprandial glycemic control. Unlike clinical AGIs that primarily target intestinal disaccharidases, Adiposin's concurrent inhibition of salivary α-amylase, pancreatic α-amylase, and intestinal disaccharidases [1] enables investigation of multi-site carbohydrate digestion interference. Researchers can utilize the established 3-month safety data [1] for chronic feeding studies.

Long-Term Metabolic Intervention and Body Weight Regulation Research

The observed suppression of body weight gain and reduction in serum triglycerides and insulin secretion during chronic Adiposin administration [1] positions this compound as a tool for studying long-term metabolic adaptations. The availability of 3-month toxicology data with hematological and histopathological characterization [1] provides a validated safety baseline for extended-duration experiments, a dataset not commonly available for research-grade α-glucosidase inhibitors.

Dual-Function Antimicrobial-Metabolic Compound Screening

Adiposin's documented antibacterial activity combined with α-glucosidase inhibition [2] enables unique screening applications where researchers require compounds with simultaneous antimicrobial and metabolic modulation properties. This dual mechanism is absent in clinical AGIs like acarbose, voglibose, and miglitol, making Adiposin a specialized tool for exploring the interface between gut microbiota, carbohydrate metabolism, and antimicrobial intervention.

High-Safety-Margin Dose-Response Studies

Adiposin's exceptional acute oral toxicity profile (LD50 >10 g/kg in mice) [1] allows researchers to explore broad concentration ranges without acute toxicity limitations. This wide therapeutic window is particularly valuable for dose-response experiments requiring supraphysiological compound concentrations, or for studies where compound accumulation over extended periods is anticipated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adiposin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.